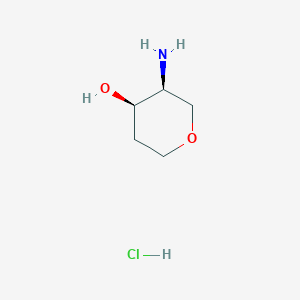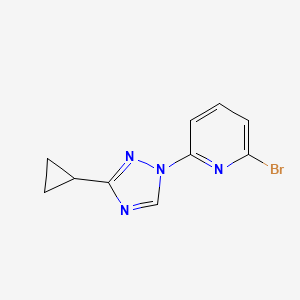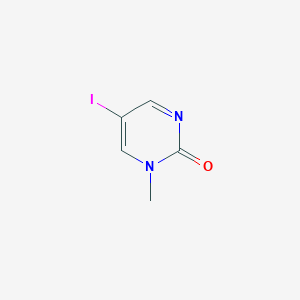
5-Iodo-1-methylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-methylpyrimidin-2(1H)-one: is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are important in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methylpyrimidin-2(1H)-one typically involves halogenation and methylation reactions. One common method is:
Halogenation: Starting with a pyrimidine derivative, an iodine source such as iodine monochloride (ICl) can be used to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-methylpyrimidin-2(1H)-one: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups.
Applications De Recherche Scientifique
5-Iodo-1-methylpyrimidin-2(1H)-one:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-methylpyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, affecting their function. The iodine atom can play a role in halogen bonding, while the methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
5-Iodo-1-methylpyrimidin-2(1H)-one: can be compared with other halogenated pyrimidines, such as:
- 5-Bromo-1-methylpyrimidin-2(1H)-one
- 5-Chloro-1-methylpyrimidin-2(1H)-one
- 5-Fluoro-1-methylpyrimidin-2(1H)-one
These compounds share similar structures but differ in the halogen atom, which can significantly impact their reactivity and biological activity. This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens, potentially leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H5IN2O |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
5-iodo-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H5IN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 |
Clé InChI |
BNVKCMHZNPGOST-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=NC1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)

![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
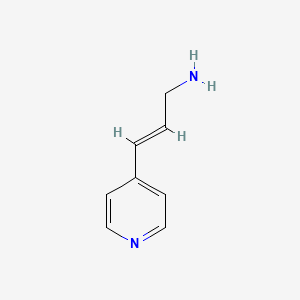
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
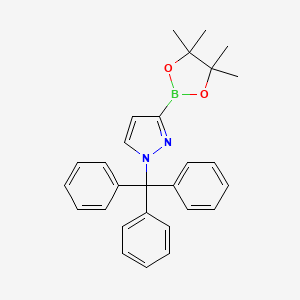
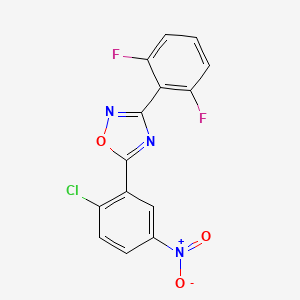
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
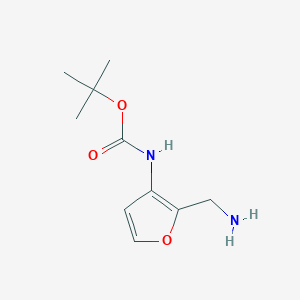
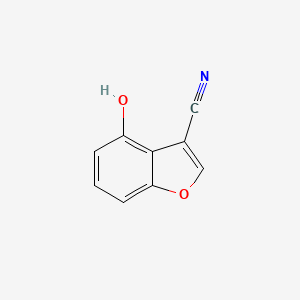
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
